molecular formula C11H10O4 B14807352 2-Cyclopropoxy-3-formylbenzoic acid

2-Cyclopropoxy-3-formylbenzoic acid

Cat. No.: B14807352
M. Wt: 206.19 g/mol
InChI Key: BXWUJXOYZWRMMJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-formylbenzoic acid is an organic compound that features a cyclopropoxy group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-formylbenzoic acid typically involves the reaction of 2-formylbenzoic acid with cyclopropanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Cyclopropoxy-3-carboxybenzoic acid.

    Reduction: 2-Cyclopropoxy-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in multicomponent reactions to create diverse molecular libraries.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-formylbenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain reactions.

    3-Cyclopropoxybenzoic acid: Lacks the formyl group, which reduces its ability to participate in certain types of chemical reactions.

Uniqueness

2-Cyclopropoxy-3-formylbenzoic acid is unique due to the presence of both the cyclopropoxy and formyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-cyclopropyloxy-3-formylbenzoic acid

InChI

InChI=1S/C11H10O4/c12-6-7-2-1-3-9(11(13)14)10(7)15-8-4-5-8/h1-3,6,8H,4-5H2,(H,13,14)

InChI Key

BXWUJXOYZWRMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2C(=O)O)C=O

Origin of Product

United States

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